![molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4](/img/structure/B12690366.png)
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate is a chemical compound with the molecular formula C22H37NO3 and a molecular weight of 363.53 g/mol. This compound is known for its unique structure, which combines a diethylamino group with an ethoxyethyl chain and a butyrate ester linked to a 4-isobutylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves several steps. One common method includes the reaction of 2-(4-isobutylphenyl)butyric acid with 2-[2-(diethylamino)ethoxy]ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is typically carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Analyse Chemischer Reaktionen
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity . The ethoxyethyl chain and butyrate ester contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate can be compared with other similar compounds, such as:
2-[2-(Diethylamino)ethoxy]ethanol: This compound shares the diethylamino and ethoxyethyl groups but lacks the butyrate ester and 4-isobutylphenyl group.
2-(4-Isobutylphenyl)butyric acid: This compound contains the 4-isobutylphenyl group and butyric acid but lacks the diethylamino and ethoxyethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
61147-38-4 |
|---|---|
Molekularformel |
C22H37NO3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3 |
InChI-Schlüssel |
IWCUIKPFNBGDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



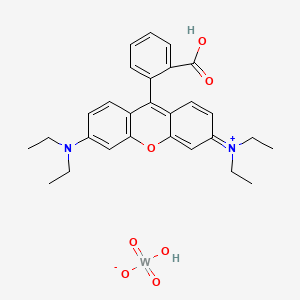

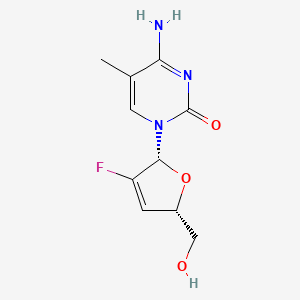
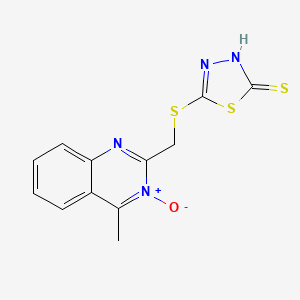

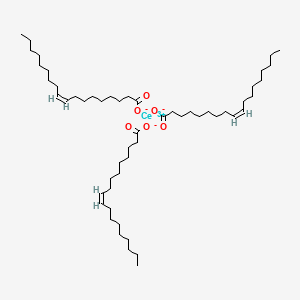
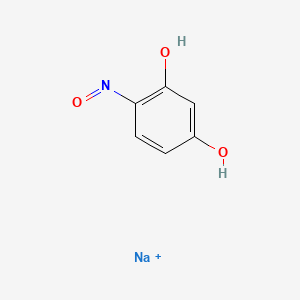
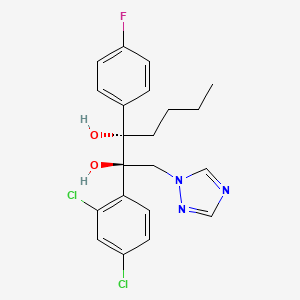
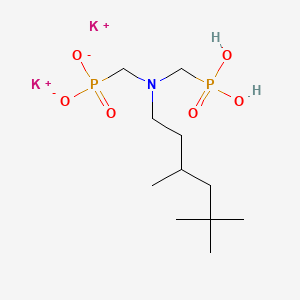

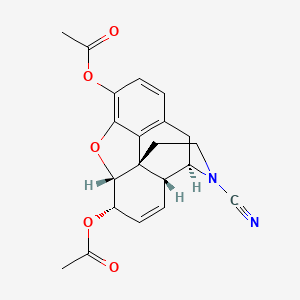

![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
